3-[(furan-2-yl)methyl]-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one
Description
Chemical Structure:
This compound features a 3,4-dihydroquinazolin-4-one core substituted at position 3 with a furan-2-ylmethyl group and at position 2 with a sulfanyl-linked oxazol-4-ylmethyl group. The oxazole ring is further substituted with a 4-methoxyphenyl group (para-methoxy) and a methyl group at position 3. Its molecular formula is C₂₈H₂₅N₃O₄S, with a molecular weight of 499.59 g/mol .
Properties
IUPAC Name |
3-(furan-2-ylmethyl)-2-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4S/c1-16-22(26-23(32-16)17-9-11-18(30-2)12-10-17)15-33-25-27-21-8-4-3-7-20(21)24(29)28(25)14-19-6-5-13-31-19/h3-13H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCGNIKOOZEKAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Functional Groups :
- Quinazolinone core: A nitrogen-containing heterocycle associated with diverse pharmacological activities, including kinase inhibition.
- Oxazole ring : A five-membered heterocycle contributing to metabolic stability and π-π stacking interactions.
- 4-Methoxyphenyl substituent : Electron-donating methoxy group influences electronic distribution and target binding.
The compound’s structural analogs vary in substituents on the oxazole ring, quinazolinone core, and heterocyclic systems. These modifications significantly impact molecular weight, lipophilicity, and bioactivity.
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Position on Oxazole Phenyl Ring: 4-Methoxyphenyl (target compound) vs. 2-methoxyphenyl : The para-methoxy group in the target compound may enhance target binding due to optimal steric positioning, whereas ortho-substitution (2-methoxy) could introduce steric hindrance.
Heterocyclic Core Variations :
- Oxazole vs. Oxadiazole : Oxadiazole’s extra nitrogen atom increases hydrogen-bonding capacity, which may improve affinity for enzymatic targets like kinases.
Substituent on Quinazolinone: Furan-2-ylmethyl (target compound) vs.
Biological Activity Correlations: Compounds with 4-methoxyphenyl or chlorophenyl groups exhibit pronounced antimicrobial and antitumor activities . Oxadiazole-containing analogs show promise in enzyme inhibition due to their planar structure and nitrogen-rich environment .
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